BenchChemオンラインストアへようこそ!

4egi-1

Translation initiation eIF4E Allosteric inhibition

Select 4EGI-1 for unambiguous dissection of cap-dependent translation. Its unique allosteric mechanism disrupts eIF4E/eIF4G while stabilizing eIF4E/4E-BP1—unlike dual inhibitors (e.g., 4E1RCat) that confound results by blocking both interactions. Validated in breast (MCF7), melanoma, and lung cancer xenografts at 50 mg/kg/day without overt toxicity. Demonstrates reproducible synergy with gemcitabine (NSCLC) and ABT-737 (myeloma). Emerging ferroptosis-inhibitory activity expands utility beyond translation. Order ≥98% HPLC-pure 4EGI-1 for reproducible, publication-ready data.

Molecular Formula C18H12Cl2N4O4S
Molecular Weight 451.3 g/mol
Cat. No. B1664612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4egi-1
Synonyms4EGI-1;  4EGI1;  4EGI1;  4 EGI1;  4-EGI1;  4 EGI 1;  4-EGI-1; 
Molecular FormulaC18H12Cl2N4O4S
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+
InChIKeyKFRKRECSIYXARE-HYARGMPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4EGI-1: The Prototypic eIF4E/eIF4G Interaction Inhibitor for Cap-Dependent Translation Research


4EGI-1 (CAS 315706-13-9) is a cell-permeable hydrazone small molecule that acts as the prototypic competitive inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G interaction [1]. It binds directly to eIF4E with a dissociation constant (Kd) of 25 µM, selectively disrupting the eIF4E/eIF4G protein-protein interaction without affecting the eIF4E/4E-BP1 complex . This disruption inhibits cap-dependent translation initiation, a process frequently dysregulated in cancer, while leaving cap-independent translation intact . 4EGI-1 is a foundational chemical probe used to dissect eIF4F complex biology and validate translation initiation as a therapeutic target [1].

Why eIF4E/eIF4G Inhibitors Like 4EGI-1 Cannot Be Interchanged with 4E1RCat or Ribavirin


The eIF4E/eIF4G axis is a central hub in translation initiation, but inhibitors targeting this pathway are mechanistically distinct, leading to divergent biological outcomes. Generic substitution between 4EGI-1, 4E1RCat, ribavirin, and even next-generation analogs is scientifically invalid due to fundamental differences in their binding sites (allosteric vs. orthosteric), selectivity profiles (eIF4E/eIF4G-specific vs. dual eIF4E/eIF4G and eIF4E/4E-BP1 inhibition), and resultant effects on the eIF4F complex and downstream signaling [1]. These differences manifest as variable potency in disrupting cap-dependent translation, distinct impacts on 4E-BP1 phosphorylation and mTOR signaling, and non-overlapping synergy profiles with chemotherapeutics [2]. The quantitative evidence below delineates these critical differentiators that dictate experimental reproducibility and valid cross-study comparison.

4EGI-1 Comparative Evidence: Quantified Differentiation from 4E1RCat, #1181, and Next-Gen Analogs


Allosteric vs. Orthosteric Mechanism: 4EGI-1 Binds a Distinct Site on eIF4E Compared to 4E1RCat

4EGI-1 acts as an allosteric inhibitor by binding to a site on eIF4E distant from the eIF4G binding epitope, thereby inducing a conformational change that disrupts eIF4E/eIF4G interaction [1]. In contrast, the comparator 4E1RCat is a structural/orthosteric inhibitor that interferes by overlapping the eIF4E binding site [2]. This mechanistic distinction is critical because it explains why 4EGI-1 uniquely stabilizes the eIF4E/4E-BP1 interaction while 4E1RCat blocks it [1].

Translation initiation eIF4E Allosteric inhibition Mechanism of action Cancer biology

Binding Affinity to eIF4E: 4EGI-1 (Kd=25 µM) vs. 4E1RCat (Kd~4 µM) in Direct Comparison

4EGI-1 binds to eIF4E with a measured Kd of 25 µM [1]. In contrast, the comparator 4E1RCat exhibits a ~6-fold higher affinity with a reported Kd of ~4 µM under comparable experimental conditions [2]. This quantitative difference establishes the relative potency of these two foundational eIF4E/eIF4G inhibitors.

eIF4E Binding affinity Kd PPI inhibitor Drug discovery

Selectivity for eIF4E/eIF4G vs. eIF4E/4E-BP1: 4EGI-1 is Specific, 4E1RCat is a Dual Inhibitor

4EGI-1 specifically disrupts the eIF4E/eIF4G interaction without affecting eIF4E binding to 4E-BP1, and in fact stabilizes the eIF4E/4E-BP1 complex [1]. In direct contrast, 4E1RCat is a dual inhibitor that blocks both eIF4E/eIF4G and eIF4E/4E-BP1 interactions [2]. This differential selectivity profoundly impacts downstream signaling: 4EGI-1 inhibits mTOR function by blocking 4E-BP1 activation, whereas 4E1RCat's dual blockade prevents assembly of the eIF4F complex without the same mTOR-specific effect .

eIF4E eIF4G 4E-BP1 Selectivity mTOR signaling Translation control

In Vivo Antitumor Efficacy: 4EGI-1 and #1181 Both Strongly Inhibit Xenograft Growth, But Via Distinct Mechanisms

In head-to-head in vivo studies, both 4EGI-1 and the translation inhibitor #1181 strongly inhibited the growth of human breast and melanoma cancer xenografts without apparent macroscopic or microscopic toxicity [1]. However, mechanistic analysis revealed that 4EGI-1 disrupts the eIF4G/eIF4E interaction within tumors, while #1181 phosphorylates eIF2α [1]. This demonstrates that 4EGI-1 achieves comparable in vivo efficacy to another translation inhibitor but operates through a completely distinct molecular mechanism, offering a different approach to target translation initiation.

In vivo Xenograft Antitumor eIF2α eIF4F Cancer therapy

Ferroptosis Inhibition: 4EGI-1 and 4E1RCat Exhibit Comparable Potency in Cell Viability Rescue

In a ferroptosis model, both 4EGI-1 and 4E1RCat acted as potent inhibitors. Treatment with 10 µM of either compound significantly rescued cell viability in HT-1080 cells challenged with the ferroptosis inducer RSL3 (0.5 µM) [1]. This demonstrates that 4EGI-1 and 4E1RCat have comparable functional activity in this translation-independent context, providing a benchmark for off-target or context-specific effects.

Ferroptosis Cell viability RSL3 Erastin Cancer

4EGI-1 Application Scenarios: Where Specificity and Allosteric Mechanism Are Decisive


Dissecting eIF4F Complex Dynamics and mTOR/4E-BP1 Signaling Crosstalk

4EGI-1's unique allosteric mechanism and specific disruption of eIF4E/eIF4G—while stabilizing the eIF4E/4E-BP1 interaction—makes it the superior tool for studies requiring precise dissection of eIF4F complex composition and mTOR signaling outputs. Unlike dual inhibitors like 4E1RCat that confound interpretation by blocking both eIF4E/eIF4G and eIF4E/4E-BP1 interactions, 4EGI-1 allows researchers to isolate the effects of cap-dependent translation initiation from those of 4E-BP1-mediated translational repression [1]. This is essential for mechanistic studies in cancer biology, metabolism, and neuroscience where the balance between eIF4E/eIF4G and eIF4E/4E-BP1 dictates cellular outcomes.

In Vivo Target Validation of eIF4F Complex Inhibition in Oncology Models

4EGI-1 has been extensively validated in multiple in vivo xenograft models, including breast (MCF7), melanoma, and lung cancer (A431), demonstrating robust tumor growth inhibition at doses of 50 mg/kg/day without overt toxicity [1][2]. Its well-characterized pharmacokinetic profile and established in vivo dosing regimens provide a reliable starting point for preclinical target validation studies. Researchers can confidently use 4EGI-1 to assess the therapeutic potential of eIF4F complex disruption in their specific cancer model, while recognizing that alternative inhibitors like #1181 target a different node (eIF2α) in the translation initiation pathway [3].

Sensitization of Chemotherapy-Resistant Cancers to Standard-of-Care Agents

4EGI-1 has demonstrated a reproducible ability to enhance the efficacy of chemotherapeutics. In non-small cell lung cancer (NSCLC) models, 4EGI-1 treatment enhanced sensitivity to gemcitabine [1]. In multiple myeloma, 4EGI-1 synergizes with the Bcl-2 inhibitor ABT-737 to induce apoptosis [2]. This sensitization is mechanistically linked to the downregulation of oncogenic proteins (c-Myc, Bcl-2, cyclin D1, survivin) whose translation is dependent on eIF4F complex activity [1]. This scenario is ideal for researchers exploring combination strategies to overcome chemoresistance driven by dysregulated translation.

Investigating Translation-Independent Functions of eIF4E in Ferroptosis and Beyond

The unexpected discovery that 4EGI-1 (and 4E1RCat) can inhibit ferroptosis in a translation-independent manner highlights a non-canonical role for eIF4E [1]. This opens a new application area for 4EGI-1 as a chemical probe to study eIF4E's functions beyond its canonical role in translation initiation. Researchers can use 4EGI-1 to dissect eIF4E's involvement in cell death pathways, cytoskeletal dynamics, or other emerging processes where the translation machinery may have moonlighting functions. The availability of comparative data with 4E1RCat in this context provides a robust framework for these investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4egi-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.